molecular formula C22H15BrO4 B10890463 2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate

2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate

Cat. No.: B10890463
M. Wt: 423.3 g/mol
InChI Key: VUODOHZNZRVKFD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate is an organic compound that features a bromophenyl group and a benzoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate typically involves the reaction of 4-bromobenzyl bromide with 2-benzoylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols.

    Oxidation Reactions: The phenyl rings can be oxidized to quinones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Quinone derivatives of the phenyl rings.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the benzoylbenzoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl benzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate is unique due to the presence of both a bromophenyl group and a benzoylbenzoate moiety.

Properties

Molecular Formula

C22H15BrO4

Molecular Weight

423.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzoylbenzoate

InChI

InChI=1S/C22H15BrO4/c23-17-12-10-15(11-13-17)20(24)14-27-22(26)19-9-5-4-8-18(19)21(25)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

VUODOHZNZRVKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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